4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine
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Overview
Description
4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine is a complex heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the cyclization of o-nitrobenzyl derivatives.
Dehydrogenation of imidazolines: This method uses oxidizing agents to convert imidazolines to imidazoles.
For the pyrimidine moiety, common methods include:
Cyclization reactions: Using reagents like POCl3 and DIPEA in toluene at elevated temperatures.
Suzuki-Miyaura cross-coupling: This method involves the coupling of boronic acids with halogenated pyrimidines in the presence of palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions in cellular pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and are known for their wide range of biological activities, including antiviral and anticancer properties.
Pyrimidine derivatives: These compounds are well-known for their roles in medicinal chemistry, particularly as antiviral and anticancer agents.
Uniqueness
What sets 4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine apart is its dual functionality, combining the properties of both imidazo[1,2-a]pyridine and pyrimidine moieties. This unique structure allows it to interact with multiple biological targets and exhibit a broader range of activities compared to simpler analogs .
Properties
IUPAC Name |
4-[6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-2-4-21-10-13(19-14(21)3-1)11-23-16-9-15(17-12-18-16)20-5-7-22-8-6-20/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDIDVUHXBGBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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